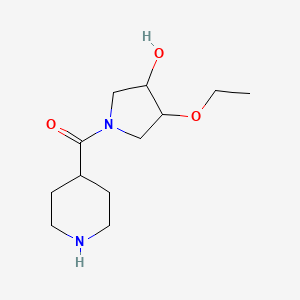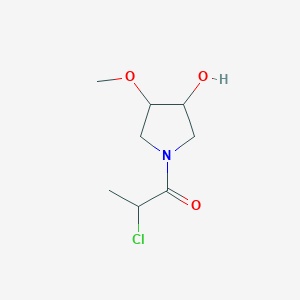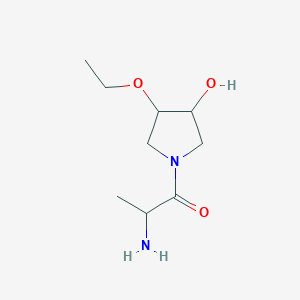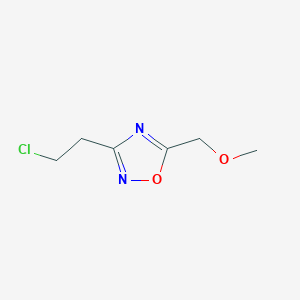
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone
Descripción general
Descripción
3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone, or EHPPM for short, is a synthetic molecule of significant interest in the scientific community. EHPPM is a highly versatile compound that has been used in a variety of research applications, from drug development to biochemistry and physiology. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antimicrobial Activity : The synthesis of new pyridine derivatives, including structures similar to the queried compound, has shown variable and modest activity against investigated strains of bacteria and fungi. These compounds are synthesized from amino substituted benzothiazoles and chloropyridine carboxylic acid, evaluated for their antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).
Neuroprotective Activities : Aryloxyethylamine derivatives with a similar piperidinyl methanone framework have been synthesized and shown potential neuroprotective effects against glutamate-induced cell death in rat pheochromocytoma cells (PC12 cells), and significant anti-ischemic activity in vivo. These findings highlight the promise of such compounds in developing new anti-ischemic stroke agents (Zhong et al., 2020).
Antitubercular Activities : The synthesis and evaluation of novel cyclopropyl methanols bearing aryloxy phenyl groups, including piperidin-1-yl methanone derivatives, have shown promising antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in tuberculosis treatment (Bisht et al., 2010).
Anticancer Activity : Compounds with the piperidine framework have been synthesized and evaluated for their antiproliferative activity against human leukemia cells. Specific derivatives exhibited significant ability to induce apoptosis, suggesting their utility in cancer treatment (Vinaya et al., 2011).
Selective Estrogen Receptor Modulator (SERM) : Research has identified compounds with a piperidinyl methanone core as potent SERMs, displaying significant estrogen antagonist potency. These findings contribute to the development of more effective therapies for conditions like osteoporosis and cancer (Palkowitz et al., 1997).
Propiedades
IUPAC Name |
(3-ethoxy-4-hydroxypyrrolidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-2-17-11-8-14(7-10(11)15)12(16)9-3-5-13-6-4-9/h9-11,13,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAQTXNXMBPMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478043.png)
![4-Hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1478044.png)
![2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1478045.png)
![8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478047.png)




![2-[2-Bromo-5-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1478057.png)


![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)

